2-Methyloxane-4-carbonitrile
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Overview
Description
2-Methyloxane-4-carbonitrile, also known as 2-methyltetrahydro-2H-pyran-4-carbonitrile, is a chemical compound with the molecular formula C7H11NO and a molecular weight of 125.17 g/mol . This compound is characterized by its oxane ring structure with a nitrile group attached at the fourth carbon and a methyl group at the second carbon. It is commonly used in various chemical synthesis processes due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyloxane-4-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 2-methyl-1,3-butadiene with hydrogen cyanide in the presence of a catalyst to form the desired nitrile compound .
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain the purity of the product, often involving purification steps such as distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions: 2-Methyloxane-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxane derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The nitrile group can participate in nucleophilic substitution reactions, forming various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products Formed:
Oxidation: Oxane derivatives with different oxidation states.
Reduction: Primary amines.
Substitution: Substituted oxane derivatives.
Scientific Research Applications
2-Methyloxane-4-carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Methyloxane-4-carbonitrile involves its interaction with various molecular targets. The nitrile group can form hydrogen bonds with biological macromolecules, influencing their function. Additionally, the oxane ring structure can interact with enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
2-Methyloxolane: Similar in structure but lacks the nitrile group.
4-Methyloxane-2-carbonitrile: Similar but with different substitution positions.
2-Methyltetrahydrofuran: Similar ring structure but different functional groups.
Uniqueness: 2-Methyloxane-4-carbonitrile is unique due to its combination of an oxane ring and a nitrile group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound in various fields of research and industry .
Properties
IUPAC Name |
2-methyloxane-4-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO/c1-6-4-7(5-8)2-3-9-6/h6-7H,2-4H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXTMJUSPCNZIDP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CCO1)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50526523 |
Source
|
Record name | 2-Methyloxane-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50526523 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
88572-20-7 |
Source
|
Record name | 2-Methyloxane-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50526523 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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